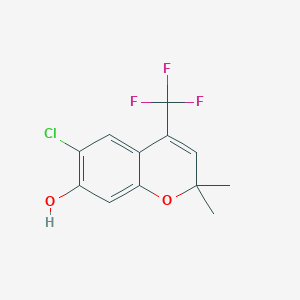
6-Chloro-2,2-dimethyl-4-(trifluoromethyl)-2H-chromen-7-ol
Cat. No. B8800575
Key on ui cas rn:
653563-77-0
M. Wt: 278.65 g/mol
InChI Key: JYABVRBSMCREDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07297715B2
Procedure details


To a solution of 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (1.5 g, 5.68 mmol) in anhydrous THF (25 mL) was added at 0° C. a solution of methyl magnesium chloride in THF (9.48 mL of 3 mol solution). After stirring at 0° C. for 1 h, the reaction was quenched with sat.NH4Cl aq. The organic layer was separated, washed with water, dried over anhydrous Na2SO4 and concentrated to provide the crude product. This was dissolved in toluene (50 mL) and to this was added p-toluenesulfonic acid (40 mg) and the solution was kept at reflux for 1 h with the azeotropic removal of water using Dean-Stark apparatus. The solution washed once with water, dried over anhydrous Na2SO4 and concentrated to give brownish residue which was subjected to purification over silica gel using AcOEt/hexanes to provide the desired product (1.3 g, 83%).
Quantity
1.5 g
Type
reactant
Reaction Step One







Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2C(=C[C:11]=1[OH:12])OC(=O)[CH:6]=[C:5]2[C:14]([F:17])([F:16])[F:15].[CH3:18][Mg]Cl.O.[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:26](=[CH:22][C:11]=1[OH:12])[O:25][C:24]([CH3:23])([CH3:18])[CH:6]=[C:5]2[C:14]([F:15])([F:16])[F:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(=CC(OC2=CC1O)=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
9.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
NH4Cl aq. The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide the crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give brownish residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subjected to purification over silica gel
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C(=CC(OC2=CC1O)(C)C)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
